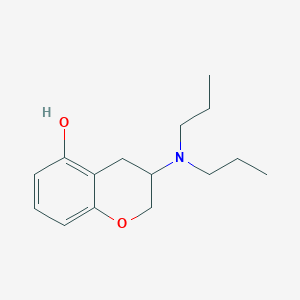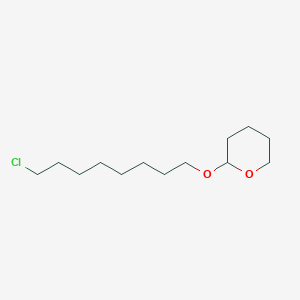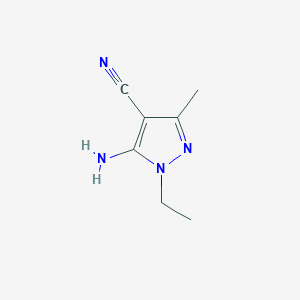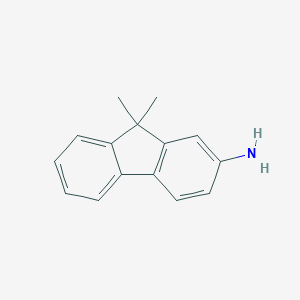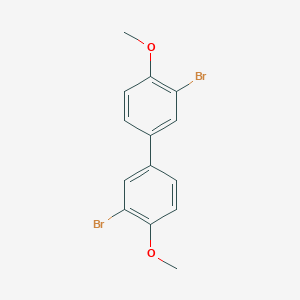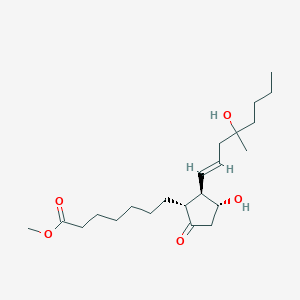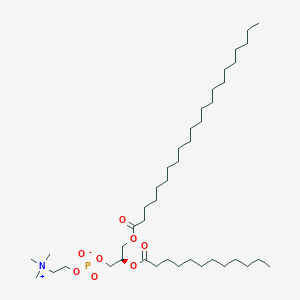
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, also known as DOPC, is a phospholipid that is commonly used in scientific research. It is a key component of cell membranes and is often used as a model membrane in laboratory experiments. DOPC has a unique structure that makes it an ideal candidate for studying the properties of cell membranes and the interactions between different molecules within the membrane.
Mécanisme D'action
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine interacts with other molecules within the cell membrane through a variety of mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can affect the properties of the membrane and the behavior of the molecules within it.
Effets Biochimiques Et Physiologiques
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has a number of biochemical and physiological effects, including altering the fluidity and permeability of cell membranes, affecting the activity of membrane-bound enzymes and receptors, and influencing the transport of molecules across the membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine in laboratory experiments is its similarity to cell membranes, which allows researchers to study the properties of cell membranes in a controlled environment. However, 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine also has some limitations, including its tendency to form aggregates and its sensitivity to temperature and pH changes.
Orientations Futures
There are a number of future directions for research involving 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, including investigating its interactions with specific proteins and other molecules within the cell membrane, developing new drug delivery systems based on 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, and exploring its potential use in medical applications such as tissue engineering and regenerative medicine.
In conclusion, 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, or 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, is a phospholipid that is widely used in scientific research. Its unique structure and properties make it an ideal candidate for studying the properties of cell membranes and the interactions between different molecules within the membrane. While 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has some limitations, it has a wide range of potential applications in the fields of biochemistry, biophysics, and medicine.
Méthodes De Synthèse
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine can be synthesized through a variety of methods, including enzymatic synthesis, chemical synthesis, and extraction from natural sources. Enzymatic synthesis involves using enzymes to catalyze the formation of 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from other phospholipids. Chemical synthesis involves the use of chemical reactions to create 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from simpler compounds. Extraction from natural sources involves isolating 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from biological tissues or organisms.
Applications De Recherche Scientifique
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including studying the properties of cell membranes, investigating the interactions between different molecules within the membrane, and developing new drug delivery systems. 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is often used as a model membrane in laboratory experiments, as it has a similar structure to cell membranes and can be easily manipulated and studied.
Propriétés
Numéro CAS |
106268-90-0 |
|---|---|
Nom du produit |
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine |
Formule moléculaire |
C42H84NO8P |
Poids moléculaire |
762.1 g/mol |
Nom IUPAC |
[(2R)-3-docosanoyloxy-2-dodecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 |
Clé InChI |
MCNGJGRPYKOAMP-RRHRGVEJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Synonymes |
1-behenyl-2-lauryl-sn-glycero-3-phosphocholine 22-12 PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



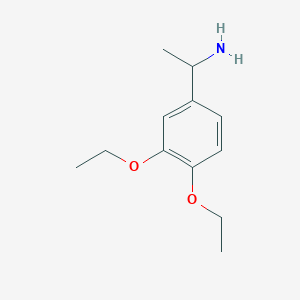
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)
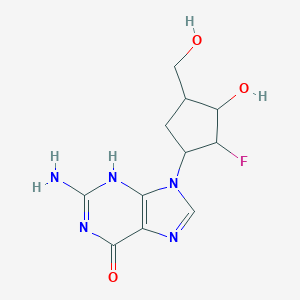
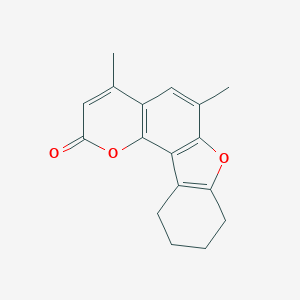
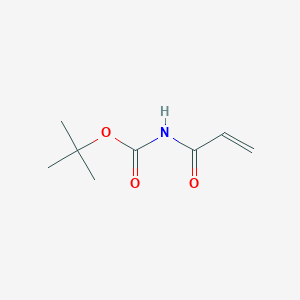
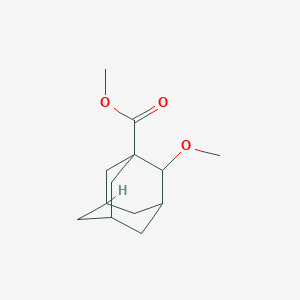
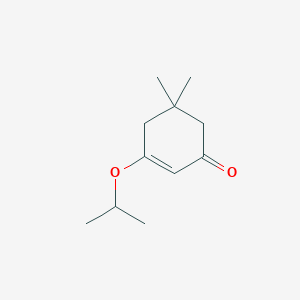
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
